N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide is a chemical compound that features a trifluoroacetamide group attached to a pyridine ring through a dimethylamino methylene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide typically involves the condensation of pyridine-3-carbaldehyde with dimethylamine in the presence of trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as magnesium oxide nanoparticles can enhance the reaction rate and selectivity, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate: Another compound with a dimethylamino group and pyridine ring.
Uniqueness
N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62758-92-3 |
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Molecular Formula |
C10H10F3N3O |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
N-[dimethylamino(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3N3O/c1-16(2)8(7-4-3-5-14-6-7)15-9(17)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
CBYLBHWSBRKVPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)C(F)(F)F)C1=CN=CC=C1 |
Origin of Product |
United States |
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